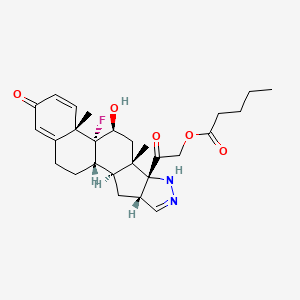
9-Fluoro-2',16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.
Preparation Methods
The synthesis of 9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate involves multiple steps, starting from the basic steroid structure. The process typically includes:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11beta and 21 positions.
Pyrazole Ring Formation: Formation of the pyrazole ring at the 17,16-c position.
Valerate Esterification: Esterification of the 21-hydroxyl group with valeric acid to form the valerate ester.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Hydrolysis: The valerate ester can be hydrolyzed to yield the parent alcohol and valeric acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.
Scientific Research Applications
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as inflammation and immune response.
Medicine: Applied in the development of new corticosteroid drugs with improved efficacy and reduced side effects.
Industry: Utilized in the formulation of topical creams and ointments for treating skin conditions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.
Comparison with Similar Compounds
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination and pyrazole ring structure. Similar compounds include:
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties but lacks the fluorine atom and pyrazole ring.
Prednisolone: A synthetic corticosteroid with a similar structure but different functional groups.
Betamethasone: Another synthetic corticosteroid with a fluorine atom but different ester groups.
These comparisons highlight the unique structural features and enhanced potency of 9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate.
Properties
CAS No. |
72149-74-7 |
|---|---|
Molecular Formula |
C27H35FN2O5 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H35FN2O5/c1-4-5-6-23(34)35-15-22(33)27-17(14-29-30-27)12-20-19-8-7-16-11-18(31)9-10-24(16,2)26(19,28)21(32)13-25(20,27)3/h9-11,14,17,19-21,30,32H,4-8,12-13,15H2,1-3H3/t17-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
FPOWSAWKLZNVMB-INNYVZBXSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
Canonical SMILES |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


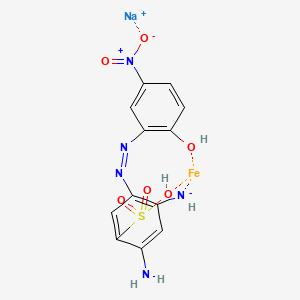
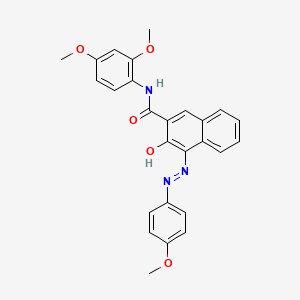
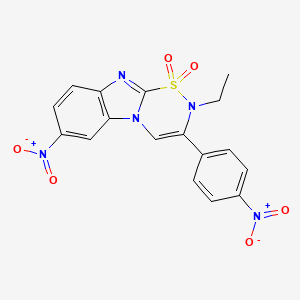
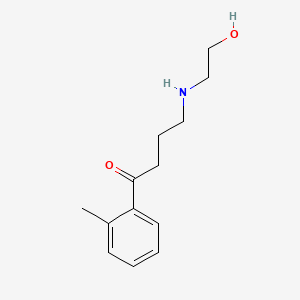
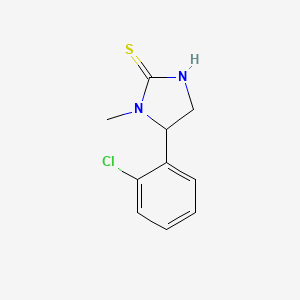

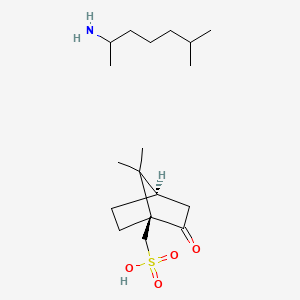



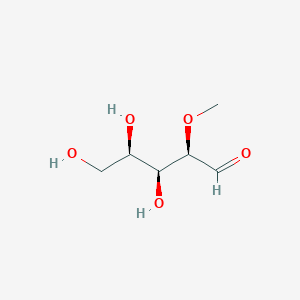

![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)

